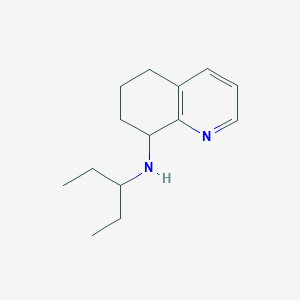

N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine: is an organic compound that belongs to the class of tetrahydroquinolines. This compound features a quinoline core structure that is partially hydrogenated, making it a tetrahydroquinoline, with an amine group attached to the eighth position and a pentan-3-yl substituent at the nitrogen atom. Tetrahydroquinolines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as a 2-aminobenzylamine derivative, with a suitable aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through a Pictet-Spengler cyclization, forming the tetrahydroquinoline core.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, such as Lewis acids, to facilitate the cyclization process. Additionally, the reaction may be carried out in a continuous flow reactor to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Asymmetric Transfer Hydrogenation (ATH)

The chiral amine group in N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine enables its use in asymmetric catalysis. Rhodium and ruthenium complexes of structurally similar tetrahydroquinoline derivatives have been employed for enantioselective reductions:

- Catalytic System : Cp*Rh(III) complexes with chiral diamine ligands (e.g., (R)-Me-CAMPY) facilitate ATH of ketones and imines under mild conditions (HCOOH/TEA, H2O/MeOH) .

- Example Reaction : Imine+HCOOHCp Rh LigandChiral Amine up to 99 ee Conditions : 30°C, 18 h, substrate/catalyst ratio = 100:1 .

Cross-Coupling Reactions

The amine participates in Ni-catalyzed cross-coupling to form C–N bonds:

- Ni-Catalyzed Aminoalkylation : Reacts with aryl/heteroaryl halides using aminoalkylzinc bromides as nucleophiles.

Example : C6H5Br+N pentan 3 yl 5 6 7 8 tetrahydroquinolin 8 amineNi cod 2,dppfC6H5 NH THQ Conditions : Room temperature, THF, 12 h .

Ketone Formation

The compound reacts with carbonyl precursors under Au/TBAF catalysis:

- Au-Catalyzed Rearrangement : Sequential Au(I)/TBAF catalysis converts propargylamines to ketones .

General Procedure :

Cyclization Reactions

The tetrahydroquinoline scaffold undergoes cyclization to form fused heterocycles:

- Hexahydroacridinone Synthesis : Reacts with cyclic β-dicarbonyl compounds (e.g., dimedone) in glacial acetic acid to yield 3,4,5,6,7,8-hexahydroacridin-1(2H)-ones .

Example : THQ amine+dimedoneAcOHHexahydroacridinone 72 yield

Nucleophilic Substitution

The primary amine acts as a nucleophile in SN2 reactions:

- Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of K2CO3.

Product : N-alkylated derivatives (isolated via silica gel chromatography).

Biological Activity Modulation

Derivatives of this compound exhibit bioactivity through structural modifications:

- Antimicrobial Activity : Fluorinated analogs (e.g., perfluoropyridinyl derivatives) show moderate activity against S. aureus .

- Antitumor Potential : Exo-cyclic methylene tethered analogs demonstrate cytotoxicity against glioblastoma (T98G) and osteosarcoma (MG-63) cell lines .

Synthetic Challenges

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have shown that derivatives of tetrahydroquinoline exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds synthesized through the modification of tetrahydroquinoline structures demonstrated high efficacy against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines .

- A study highlighted the synthesis of methylene tethered tetrahydroquinolines which showed promising anti-tumor activities against several cancer cell lines including T98G and MG-63 .

- Neuroprotective Effects :

- Antimicrobial Properties :

Material Science Applications

- Polymerization Initiators :

- Cosmetic Formulations :

Synthetic Intermediate

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization and modification which can lead to the development of more complex molecules used in pharmaceuticals and agrochemicals.

Case Studies

- Synthesis and Biological Evaluation :

- Development of Antimicrobial Agents :

Mecanismo De Acción

The mechanism of action of N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.

Comparación Con Compuestos Similares

N-(pentan-3-yl)hydroxylamine: This compound features a similar pentan-3-yl substituent but differs in its core structure.

Pendimethalin: A herbicide with a similar pentan-3-yl group but different functional groups and applications.

Uniqueness: N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Actividad Biológica

N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Compound Overview

Chemical Structure and Properties

- IUPAC Name : N-pentan-3-yl-5,6,7,8-tetrahydroquinolin-8-amine

- Molecular Formula : C14H22N2

- Molecular Weight : 218.34 g/mol

- CAS Number : 1504345-25-8

The compound features a tetrahydroquinoline core structure with a pentan-3-yl substituent at the nitrogen atom. Tetrahydroquinolines are known for their varied biological activities and are often explored for therapeutic applications.

The precise mechanism of action for this compound remains largely unknown; however, it is hypothesized to interact with specific molecular targets such as enzymes and receptors. This interaction may modulate their activity, leading to various biological effects including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of tetrahydroquinoline derivatives, including this compound. For instance:

- Cell Proliferation Inhibition : Research indicates that compounds with similar structures can significantly inhibit cell proliferation in various cancer cell lines. For example:

- Mechanistic Insights : The most active derivatives have been shown to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in cancer cells .

Antimicrobial Activity

Tetrahydroquinoline derivatives are also being investigated for their antimicrobial properties. Preliminary findings suggest that these compounds can exhibit activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

Synthesis and Evaluation

A study focused on the synthesis of a small library of 8-substituted tetrahydroquinoline derivatives reported that structural modifications significantly influence biological activity. The synthesized compounds were tested against several cancer cell lines:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 3a | HeLa | 0.027 |

| 5a | A2780 | 0.019 |

| 2b | HT29 | 0.039 |

These results underscore the importance of structural diversity in enhancing anticancer activity .

Hydroaminoalkylation Reactions

In another study involving titanium-catalyzed hydroaminoalkylation reactions, N-(pentan-3-yl)aniline was formed as a byproduct when reacting with ethylene under specific conditions. This reaction showcases the compound's potential utility in synthetic organic chemistry and its relevance in developing new therapeutic agents .

Propiedades

IUPAC Name |

N-pentan-3-yl-5,6,7,8-tetrahydroquinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-3-12(4-2)16-13-9-5-7-11-8-6-10-15-14(11)13/h6,8,10,12-13,16H,3-5,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYFNGRIVMOYHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1CCCC2=C1N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.